![molecular formula C9H11IN2O5 B126101 (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate CAS No. 150807-29-7](/img/structure/B126101.png)
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate is a chemical compound widely used in biochemical research and industrial applications. It is known for its ability to form stable covalent bonds with proteins and other biomolecules, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate typically involves the reaction of N-hydroxysuccinimide with 3-(iodoacetamido)propionic acid. This reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimidyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product, which is essential for its use in sensitive biochemical applications .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamido group can react with thiol groups to form thioether bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, 3-(iodoacetamido)propionic acid, dicyclohexylcarbodiimide (DCC)
Major Products
The major products of these reactions are amide and thioether derivatives, which are formed through the reaction of this compound with primary amines and thiols, respectively .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H11IN2O5
- Molecular Weight: 354.10 g/mol
- CAS Number: 150807-29-7
The compound features a pyrrolidine ring and an iodinated acetyl group, which are essential for its biological interactions. The presence of a succinimidyl ester allows it to react with primary amines and thiols, facilitating the formation of amide and thioether bonds.
Bioconjugation and Labeling
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate is widely used in bioconjugate chemistry for the selective conjugation of proteins and peptides. This application is crucial for:
- Studying Protein Interactions: It serves as a cross-linking reagent to stabilize protein complexes and study protein-protein interactions.
- Labeling of Biomolecules: The compound is employed for labeling proteins and peptides, facilitating the investigation of their structure and function.
Antibody-Drug Conjugates (ADCs)
In medicinal chemistry, this compound plays a pivotal role in the development of ADCs. These conjugates enable targeted delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues. The ability to form stable bonds with antibodies enhances the efficacy of cancer therapies.
Diagnostic Reagents
The compound is utilized in producing diagnostic reagents and biosensors. Its reactivity with biomolecules allows for the development of sensitive detection methods for various diseases.
Case Study 1: Anticonvulsant Activity
Research has demonstrated that derivatives of (2,5-dioxopyrrolidin-1-yl) exhibit anticonvulsant properties. In animal models, certain compounds showed effective doses indicating potential therapeutic applications in treating epilepsy.
Case Study 2: Targeted Cancer Therapy
A study focused on ADCs incorporating this compound showed enhanced targeting capabilities against specific cancer cell lines. The stability of the conjugate allowed for prolonged circulation time in vivo, resulting in improved therapeutic outcomes compared to conventional treatments.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate involves the formation of covalent bonds with target biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the iodoacetamido group reacts with thiol groups to form thioether bonds. These reactions enable the compound to modify proteins and peptides, thereby altering their properties and functions .
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar to (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate, SPDP is used for cross-linking and labeling proteins.
m-Maleimidobenzoyl-N-hydroxysuccinimidyl ester (MBS): Another cross-linking reagent that reacts with amines and thiols, but it has a maleimido group instead of an iodoacetamido group.
Uniqueness
This compound is unique due to its dual reactivity towards both amines and thiols, making it a versatile tool for biochemical research. Its ability to form stable covalent bonds with a wide range of biomolecules sets it apart from other cross-linking reagents.
Biological Activity
The compound (2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate , also known by its CAS number 55750-62-4, is a derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 266.21 g/mol. The structure features a pyrrolidine ring and an iodinated acetyl group, which are crucial for its biological interactions.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine framework. For instance:
- A study demonstrated that certain hybrid compounds, including derivatives of (2,5-dioxopyrrolidin-1-yl) , exhibited significant anticonvulsant activity in various mouse models. The most potent compound showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .
Antinociceptive Activity
In addition to anticonvulsant effects, these compounds have also shown antinociceptive properties:
- The lead compound displayed efficacy in formalin-induced tonic pain models, suggesting its potential use in pain management . This activity may be mediated through inhibition of central sodium/calcium currents and antagonism of TRPV1 receptors .
The synthesis of this compound typically involves coupling reactions using N,N-carbonyldiimidazole (CDI) as a coupling reagent. The resultant compounds often undergo rigorous pharmacological screening to evaluate their effectiveness against seizures and pain.
Table: Summary of Biological Activities
Activity | Model | ED50 (mg/kg) | Reference |
---|---|---|---|
Anticonvulsant | Maximal Electroshock (MES) | 23.7 | |
Anticonvulsant | 6 Hz Seizure Model | 22.4 | |
Antinociceptive | Formalin-induced Pain | Not specified |
Case Study: Hybrid Compounds
A focused set of hybrid pyrrolidine derivatives was synthesized to evaluate their potential as anticonvulsants. The study included 33 new compounds, with several demonstrating protective effects in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Notably, compounds such as compound 8 showed promising results with ED50 values significantly lower than those of traditional antiepileptic drugs like valproic acid .
Pharmacokinetics and ADME-Tox Profile
The pharmacokinetic profile of these compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. In vitro assays revealed minimal metabolic changes by human liver microsomes and no significant inhibition of cytochrome P450 isoforms, suggesting a potentially safer profile for therapeutic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZRIVUWUUBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596321 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150807-29-7 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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